molecular formula C18H18ClN5OS B12131860 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide

Cat. No.: B12131860
M. Wt: 387.9 g/mol
InChI Key: QLMXMQAUENANCF-UHFFFAOYSA-N
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Description

This compound (CAS: 585560-69-6) features a 1,2,4-triazole core substituted with an amino group at position 4 and a 2-methylphenyl group at position 3. A thioether linkage connects the triazole to an acetamide moiety, which is further substituted with a 5-chloro-2-methylphenyl group .

Properties

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C18H18ClN5OS/c1-11-5-3-4-6-14(11)17-22-23-18(24(17)20)26-10-16(25)21-15-9-13(19)8-7-12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

QLMXMQAUENANCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the nitro or amino groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for designing new compounds with desired properties.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound may inhibit enzyme function or alter receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Triazole Core Modifications
  • 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide (): Substituents: 2-chlorophenyl (triazole), 3-methoxyphenyl (acetamide). Key Differences: The chloro group increases electron-withdrawing effects, while the methoxy group enhances solubility via polarity. This contrasts with the target compound’s 2-methylphenyl (electron-donating) and 5-chloro-2-methylphenyl groups .
  • N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Substituents: 4-pyridinyl (triazole), ethyl group (triazole). The acetamide substituent matches the target compound, suggesting shared pharmacokinetic profiles .
Acetamide Side Chain Variations
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():

    • Substituents: Trifluoromethyl (electron-withdrawing) and pyridinyl on triazole.
    • Key Differences: The trifluoromethyl group enhances metabolic stability but may increase toxicity compared to the target’s methyl group .
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide (): Substituents: 4-chlorophenyl and 4-methylphenyl (triazole), dimethylaminophenyl (acetamide).

Physicochemical and Spectroscopic Properties

Property Target Compound Analog () Analog ()
IR νmax (C=O) ~1678 cm⁻¹ (estimated) 1678 cm⁻¹ 1667 cm⁻¹ ()
¹H NMR (Aromatic Protons) δ 7.2–7.5 (2-methylphenyl) δ 6.8–7.4 (3-methoxyphenyl) δ 7.1–8.5 (4-pyridinyl)
LogP (Predicted) 3.8 (high lipophilicity) 2.9 (moderate polarity) 3.5 (balanced)

Biological Activity

The compound 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring and the introduction of various functional groups. The general synthetic route can be outlined as follows:

  • Formation of Triazole : The initial step involves the reaction of 4-amino-5-(2-methylphenyl)-1,2,4-triazole with a suitable thiol compound.
  • Acetamide Formation : The resulting triazole is then reacted with 5-chloro-2-methylphenylacetic acid to yield the final product.

Antimicrobial Properties

Research indicates that compounds within the triazole class exhibit significant antimicrobial activity. Studies have shown that derivatives similar to 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)] demonstrate efficacy against a range of bacterial and fungal pathogens. For instance:

  • In Vitro Efficacy : Compounds have been tested against various strains of bacteria, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Mechanism of Action : These compounds often inhibit the synthesis of nucleic acids in microorganisms, leading to cell death.

Antiviral Activity

Recent studies have also highlighted the antiviral potential of triazole derivatives. Specifically:

  • HAdV Inhibition : Compounds structurally related to 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)] have been evaluated for their ability to inhibit human adenovirus (HAdV), with some exhibiting selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .

The biological activity of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)] can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in pathogen metabolism or replication.
  • Receptor Interaction : It could modulate receptor activity that is crucial for viral entry or replication.
  • Signal Transduction Pathways : The compound might influence signal transduction pathways that are vital for pathogen survival.

Case Studies

Several studies have documented the biological effects of triazole derivatives similar to our compound:

  • Study on Antimicrobial Activity :
    • A study reported that a related triazole compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 4 µg/mL .
  • Antiviral Efficacy Against HAdV :
    • In vitro experiments demonstrated that certain triazole derivatives could significantly reduce viral load in infected cell cultures by targeting viral replication processes .

Data Tables

PropertyValue
Molecular FormulaC18H19ClN4OS
Molecular Weight372.89 g/mol
SolubilitySoluble in DMSO and ethanol
Target PathogensBacteria (e.g., E. coli), Viruses (e.g., HAdV)
Biological ActivityObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibitory effects on HAdV with low cytotoxicity

Q & A

Q. What are the key structural features of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide, and how are they characterized experimentally?

The compound features a 1,2,4-triazole core substituted with a 2-methylphenyl group at position 5 and an amino group at position 4. The thioether linkage connects the triazole to an acetamide moiety, which is further substituted with a 5-chloro-2-methylphenyl group. Key characterization techniques include:

  • NMR spectroscopy (1H/13C) to confirm the positions of aromatic protons, methyl groups, and the acetamide carbonyl .
  • IR spectroscopy to identify functional groups (e.g., N-H stretches for the amino group at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • X-ray crystallography (if crystalline) to resolve 3D conformation, as demonstrated for structurally similar triazole derivatives .

Q. How can researchers optimize the synthetic yield and purity of this compound?

Synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides and alkylation. Key optimization strategies:

  • Use acetic anhydride as a cyclizing agent under reflux conditions .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm completion by disappearance of starting material spots .
  • Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization from ethanol/water .
  • Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antimicrobial activity : Broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
  • Enzyme inhibition : Fluorometric assays targeting enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Systematic substitution : Modify the triazole’s 2-methylphenyl group (e.g., replace with 4-chlorophenyl or furan-2-yl) and compare activity trends .
  • Functional group tuning : Replace the acetamide’s 5-chloro-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Data analysis : Use regression models to correlate logP, polar surface area, and IC50 values (Table 1).

Q. Table 1: Example SAR Data for Analogous Compounds

Substituent (R1)Substituent (R2)IC50 (COX-2, µM)LogP
2-methylphenyl5-chloro-2-methyl12.33.1
4-chlorophenyl5-chloro-2-methyl8.73.5
Furan-2-yl5-chloro-2-methyl15.92.8

Q. What computational methods can identify potential biological targets for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., COX-2, EGFR) .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic pockets) using tools like PharmaGist .
  • PASS prediction : Predict biological activity spectra (e.g., antineoplastic probability: 0.823) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Replicate experiments : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal validation : Confirm antimicrobial activity with both agar diffusion and time-kill assays .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. PBS) .

Q. What strategies assess the compound’s stability under varying pH and light conditions?

  • HPLC-UV monitoring : Incubate the compound in buffers (pH 2–10) and track degradation peaks over 72 hours .
  • Photostability testing : Expose to UV light (320–400 nm) and analyze by LC-MS for photodegradants .
  • Accelerated stability studies : Store at 40°C/75% RH and compare with room-temperature controls .

Q. How can biophysical techniques elucidate the compound’s mechanism of action?

  • Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD determination for COX-2) .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions .
  • Fluorescence quenching : Assess interactions with DNA or albumin to evaluate intercalation or protein binding .

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